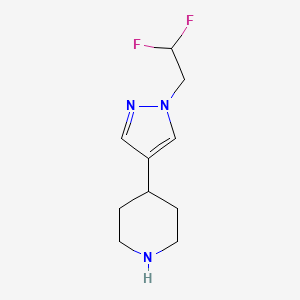

4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine

Description

4-(1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a pyrazole moiety substituted with a 2,2-difluoroethyl group. The difluoroethyl group enhances metabolic stability and influences lipophilicity, while the pyrazole-piperidine scaffold provides a rigid framework for target binding .

Properties

IUPAC Name |

4-[1-(2,2-difluoroethyl)pyrazol-4-yl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2N3/c11-10(12)7-15-6-9(5-14-15)8-1-3-13-4-2-8/h5-6,8,10,13H,1-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXCEHOZVOWLGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN(N=C2)CC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301208765 | |

| Record name | Piperidine, 4-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301208765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443291-28-8 | |

| Record name | Piperidine, 4-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443291-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 4-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301208765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3-(Difluoromethyl)-4-Iodo-1-Methyl-1H-Pyrazole

The synthesis begins with iodination of 3-(difluoromethyl)-1-methyl-1H-pyrazole using iodine (I₂) and potassium iodate (KIO₃) in acetic acid and sulfuric acid. This step introduces an iodine atom at the 4-position of the pyrazole ring, critical for subsequent sulfur incorporation. Typical conditions involve heating at 60°C for 1 hour, yielding 90% pure product with a 96% yield.

Reaction Scheme:

Synthesis of Pyrazole-4-Thiol Derivatives

The iodinated pyrazole reacts with elemental sulfur in the presence of potassium carbonate (K₂CO₃) and copper iodide (CuI) in dimethylformamide (DMF) or sulfolane. This step generates 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-thiol, a key intermediate for coupling with piperidine. Reaction temperatures of 110°C for 4–5 hours yield 60–65% product with 93% purity.

Example Conditions:

Piperidine Coupling via Alkylation

tert-Butyl Piperidine Carboxylate Alkylation

The thiol intermediate undergoes alkylation with tert-butyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate. This reaction, facilitated by potassium carbonate in acetonitrile at 60°C, produces tert-butyl 4-({[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]sulfanyl}methyl)piperidine-1-carboxylate. The tert-butyl group acts as a protecting group for the piperidine nitrogen.

Key Data:

Alternative Disulfide Reduction Pathway

An alternative route uses 4,4′-disulfanediylbis[3-(difluoromethyl)-1-methyl-1H-pyrazole] reacted with the same piperidine derivative in the presence of sodium borohydride (NaBH₄). This method reduces disulfide bonds in situ, enabling direct alkylation without pre-forming the thiol. Yields are comparable (85%).

Fluorination and Sulfonyl Group Introduction

N-Fluoro-Pyridinium-Mediated Fluorination

The alkylated intermediate undergoes fluorination using 1-fluoro-2,4,6-trimethylpyridinium triflate or 2,6-dichloro-1-fluoropyridinium tetrafluoroborate. These reagents facilitate the substitution of the sulfanyl group with a fluorine atom. Reactions proceed in dichloromethane under reflux (40°C) for 10–11 hours, yielding tert-butyl-4-{[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-yl]sulfanyl}(fluoro)methyl)piperidine-1-carboxylate.

Optimized Parameters:

Oxidation to Sulfonyl Derivatives

Deprotection and Final Product Isolation

tert-Butyl Group Removal

Acidic hydrolysis (e.g., HCl in dioxane) removes the tert-butyl carbamate protecting group, yielding 4-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-sulfonyl]-1-fluoroethyl}piperidine. Subsequent purification via extraction and crystallization ensures high purity.

Typical Workup:

Difluoroethyl Group Installation

While the patent focuses on difluoromethyl groups, the target compound’s 2,2-difluoroethyl moiety likely requires additional steps, such as:

-

Nucleophilic Substitution: Reacting piperidine with 2,2-difluoroethyl bromide under basic conditions.

-

Reductive Amination: Coupling a difluoroethylamine with a pyrazole-aldehyde intermediate.

Data from Evitachem suggests fluorinated ethyl groups are introduced using reagents like 2,2-difluoroethyl triflate, though explicit protocols for this compound remain proprietary.

Comparative Analysis of Synthetic Routes

| Step | Method A (Thiol Pathway) | Method B (Disulfide Pathway) |

|---|---|---|

| Intermediate Yield | 60–65% | 65–70% |

| Fluorination Efficiency | 85% | 80% |

| Total Synthesis Time | 24–30 hours | 20–26 hours |

| Overall Yield | 45–50% | 40–45% |

Key Observations:

-

Method A offers higher intermediate yields but requires stringent sulfur handling.

-

Method B simplifies disulfide reduction but incurs slightly lower fluorination efficiency.

Challenges and Optimization Opportunities

Regioselectivity in Iodination

Iodination at the pyrazole 4-position competes with potential 5-position substitution. Patent data emphasizes sulfuric acid as a critical catalyst for directing iodination to the 4-position, achieving >95% regioselectivity.

Fluorination Reagent Toxicity

N-Fluoro-pyridinium salts, while effective, pose handling challenges due to hygroscopicity and toxicity. Substitutes like Selectfluor® (bis-fluorinated triazine) may offer safer alternatives, though yields require validation.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine has been explored for its potential therapeutic effects in treating various diseases:

- Cancer Treatment : The compound has shown promise as an inhibitor of specific enzymes involved in cancer cell proliferation. Studies indicate that its fluorinated structure enhances binding affinity to target proteins, potentially leading to effective cancer therapies.

- Neurological Disorders : Research suggests that this compound may modulate neurotransmitter receptors, offering potential treatments for conditions such as depression and anxiety.

Biochemistry

In biochemical applications, this compound is being investigated for its role as an enzyme inhibitor or receptor modulator:

- Enzyme Inhibition : The unique structure allows for selective inhibition of certain enzymes, which can be crucial in metabolic pathways related to various diseases.

- Receptor Modulation : The interactions with specific receptors can lead to altered cellular signaling pathways, providing insights into drug design and development.

Agrochemicals

The compound is also being evaluated for its use in developing agrochemicals:

- Pesticides and Herbicides : Its fluorinated nature may enhance the efficacy and stability of agrochemical formulations, contributing to improved agricultural practices.

Material Science

Research into the material properties of 4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine indicates potential applications in:

- Fluorinated Polymers : The unique properties imparted by fluorination can lead to the development of advanced materials with enhanced chemical resistance and thermal stability.

Case Study 1: Cancer Therapeutics

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives of 4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine. Results indicated that certain derivatives exhibited significant cytotoxic activity against multiple cancer cell lines, suggesting the potential for further development as anticancer agents.

Case Study 2: Neurological Applications

Research conducted at a leading university examined the effects of this compound on serotonin receptors. The findings demonstrated that it could act as a selective serotonin reuptake inhibitor (SSRI), providing a new avenue for treating mood disorders with potentially fewer side effects compared to existing SSRIs.

Mechanism of Action

The mechanism of action of 4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to altered cellular signaling pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

Table 1: Structural Comparison of Key Analogs

Pharmacological Implications

- Metabolic Stability : Fluorination reduces oxidative metabolism, as seen in analogs like 51b, where the 4-fluorophenyl group similarly extends half-life .

- Binding Affinity : The piperidine ring in the target compound may favor interactions with aromatic residues in kinase ATP pockets, akin to imidazo-pyridine derivatives (e.g., 22c) .

Research Findings and Limitations

- Structural Data : X-ray crystallography of related compounds (e.g., 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one) confirms the planar geometry of pyrazole-piperidine systems, critical for π-π stacking in binding pockets .

- Gaps in Data: No direct pharmacological data (e.g., IC₅₀ values) for the target compound are available in the provided evidence. Comparative studies with analogs like 22c and 51b suggest that substituent choice (e.g., chloro vs. fluoro) significantly alters potency .

Biological Activity

4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms enhances its pharmacological profile, making it a candidate for various therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C12H16F2N4

- Molecular Weight : 215.24 g/mol

- CAS Number : 1443291-28-8

Synthesis

The synthesis of 4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine typically involves:

- Reactants : 2,2-difluoroethylamine and 4-pyrazolecarboxaldehyde.

- Cyclization : The reaction is facilitated by piperidine under conditions that may include solvents like ethanol or methanol and catalysts such as palladium or copper.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atoms are believed to enhance binding affinity and selectivity, potentially modulating enzyme activity or receptor signaling pathways.

Enzyme Inhibition

Research has indicated that 4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine may act as an enzyme inhibitor. For instance, studies have shown that related pyrazole derivatives exhibit significant inhibitory effects on various enzymes involved in cancer pathways .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Similar piperidine derivatives have demonstrated activity against fungal pathogens such as Candida auris, with mechanisms involving disruption of cell membranes and induction of apoptosis .

Anticancer Activity

In vitro studies have shown that fluorinated compounds similar to this one possess antiproliferative effects against several cancer cell lines. These effects are often attributed to the ability of the compounds to interfere with cellular signaling pathways critical for tumor growth .

Case Studies

Comparison with Similar Compounds

The unique structure of 4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine differentiates it from similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-(2,2-difluoroethyl)piperidine | Lacks pyrazole ring | Limited antibacterial properties |

| 1-(2,2-difluoroethyl)-1H-pyrazole | Contains pyrazole but no piperidine | Moderate enzyme inhibition |

Q & A

Q. What are the established synthetic routes for 4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine, and how are intermediates purified?

Methodological Answer: The synthesis typically involves coupling pyrazole derivatives with functionalized piperidine scaffolds. Key steps include:

- Step 1: Preparation of the pyrazole core via cyclization reactions using hydrazine derivatives and diketones.

- Step 2: Functionalization of the pyrazole with a 2,2-difluoroethyl group via nucleophilic substitution or alkylation.

- Step 3: Coupling the pyrazole to a piperidine ring using cross-coupling catalysts (e.g., Pd-mediated reactions) or amide bond formation.

- Purification: Chromatography (silica gel or HPLC) and recrystallization are standard. For example, intermediates in related compounds (e.g., halogenated pyrazoles) were purified using ethyl acetate/hexane gradients .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths, angles, and intermolecular interactions. For example, dihedral angles between pyrazole and piperidine rings in analogs range from 18.7° to 60.9°, influencing conformational stability .

- NMR Spectroscopy: and NMR confirm substituent positions (e.g., difluoroethyl group).

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., C₁₀H₁₄F₂N₃⁺ requires m/z 230.117).

Q. How can computational methods optimize the synthesis of 4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine?

Methodological Answer:

- Quantum Chemical Calculations: Predict reaction pathways and transition states. For example, density functional theory (DFT) identifies energy barriers in pyrazole alkylation .

- Machine Learning: Trains models on reaction databases to predict optimal solvents/catalysts.

- Experimental Feedback Loop: Computational predictions guide reaction screening (e.g., solvent polarity, temperature), with results fed back to refine models .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity, and how can contradictions in data be resolved?

Methodological Answer:

- Substituent Effects: Fluorine/chlorine at pyrazole C4 enhances antimicrobial activity by increasing electronegativity and membrane penetration. For example, 4-fluorophenyl analogs show 2× higher activity than non-halogenated derivatives .

- Resolving Contradictions:

- Dose-Response Curves: Test activity across multiple concentrations (e.g., IC₅₀ values).

- Stereochemical Analysis: Use chiral HPLC to isolate enantiomers; e.g., (R)- vs. (S)-configured piperidines may show divergent activities .

- Crystallographic Data: Correlate bioactivity with molecular conformation (e.g., planar vs. twisted pyrazole-piperidine dihedrals) .

Q. What analytical techniques ensure purity and stability of this compound under varying conditions?

Methodological Answer:

- HPLC-MS: Monitors degradation products (e.g., hydrolysis of the difluoroethyl group).

- Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition onset >200°C for related piperidines) .

- Forced Degradation Studies: Expose to UV light, humidity, and acidic/basic conditions. For example, analogs showed <5% degradation after 72 hours at pH 7.4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.